Cyclohexene-d10

Stable Isotope Internal Standard GC-MS Quantitation Isotope Dilution

Cyclohexene-d10 is a fully perdeuterated cyclic alkene (C₆D₁₀, molecular weight 92.19–92.21 g/mol) in which all ten hydrogen atoms are replaced by deuterium (²H). This compound is manufactured to defined isotopic enrichment specifications of 98 atom% D with a chemical assay of 99% (CP) and exhibits a characteristic M+10 mass shift relative to non-deuterated cyclohexene.

Molecular Formula C6H10
Molecular Weight 92.2 g/mol
CAS No. 1603-55-0
Cat. No. B072652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexene-d10
CAS1603-55-0
SynonymsCYCLOHEXENE-D10
Molecular FormulaC6H10
Molecular Weight92.2 g/mol
Structural Identifiers
SMILESC1CCC=CC1
InChIInChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2
InChIKeyHGCIXCUEYOPUTN-KYJNQUCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexene-d10 (CAS 1603-55-0) for Analytical and Mechanistic Research: Procurement and Differentiation Guide


Cyclohexene-d10 is a fully perdeuterated cyclic alkene (C₆D₁₀, molecular weight 92.19–92.21 g/mol) in which all ten hydrogen atoms are replaced by deuterium (²H). This compound is manufactured to defined isotopic enrichment specifications of 98 atom% D with a chemical assay of 99% (CP) and exhibits a characteristic M+10 mass shift relative to non-deuterated cyclohexene [1]. Cyclohexene-d10 is functionally distinct from its non-deuterated parent (CAS 110-83-8) and from partially deuterated analogs (e.g., cyclohexene-d4, CAS 1603-56-1) [2], serving as a mechanistic probe for reaction pathway elucidation and as a stable isotope-labeled internal standard in quantitative GC-MS and qNMR applications [3].

Cyclohexene-d10 Procurement: Why Isotopic Purity and Perdeuteration Are Not Interchangeable


Generic substitution of Cyclohexene-d10 with non-deuterated cyclohexene, partially deuterated cyclohexene-d4, or cyclohexane-d12 fails at the level of analytical resolution and mechanistic interpretation. In GC-MS applications, the M+10 mass shift of Cyclohexene-d10 provides an 8 Da greater separation from the M+2 of non-deuterated cyclohexene than the M+4 shift of cyclohexene-d4 , substantially reducing isotopic overlap in extracted ion chromatograms—a critical requirement for regulatory-compliant quantitative workflows [1]. In reaction mechanism studies, the perdeuteration of Cyclohexene-d10 eliminates all allylic and vinylic C–H bonds, enabling the unambiguous assignment of chemoselectivity changes that are masked when using cyclohexane-d12 or partially deuterated probes [2]. Procurement of Cyclohexene-d10 is therefore not merely a purchase of a 'deuterated cyclohexene' but a specification-driven selection that directly governs method validation success and mechanistic interpretability.

Cyclohexene-d10 Comparative Evidence: Quantitative Differentiation from Analogs and Alternatives


Defined Isotopic Enrichment Enables Reliable Quantification: Cyclohexene-d10 vs. Non-Deuterated Cyclohexene

Cyclohexene-d10 is manufactured and certified to a specification of 98 atom% D isotopic enrichment and 99% chemical purity (CP) . In comparison, non-deuterated cyclohexene (CAS 110-83-8) contains only natural-abundance ²H (~0.015%), rendering it unusable as an isotope-dilution internal standard. The M+10 mass shift of Cyclohexene-d10 (92.21 g/mol) versus cyclohexene (82.14 g/mol) provides a 10 Da separation that exceeds the minimum 3 Da shift recommended for regulatory LC-MS/MS bioanalytical method validation to avoid isotopic interference [1].

Stable Isotope Internal Standard GC-MS Quantitation Isotope Dilution Quality Control

Perdeuteration Switches Chemoselectivity in Oxidation Reactions: Cyclohexene-d10 vs. Cyclohexene

In the oxidation of cyclohexene by a high-valent iron(IV)-oxo porphyrin π-cation radical complex (a Compound I model of cytochrome P450), non-deuterated cyclohexene exhibits a temperature-dependent switch from C═C epoxidation to C–H hydroxylation as temperature decreases. When replaced by perdeuterated Cyclohexene-d10, the epoxidation pathway dominates irrespective of reaction temperature [1]. Similarly, in the oxidation of cyclohexene by nonheme manganese(IV)-oxo complexes, Mn(IV)O complexes preferentially activate the C–H bond of cyclohexene, whereas oxidation of Cyclohexene-d10 occurs predominantly via C═C double bond epoxidation [2].

Reaction Mechanism Elucidation Kinetic Isotope Effect Chemoselectivity Cytochrome P450 Model

Perdeuteration Improves Mass Spectral Resolution: Cyclohexene-d10 vs. Cyclohexene-d4

Cyclohexene-d10 provides an M+10 mass shift relative to non-deuterated cyclohexene (MW 82.14 g/mol), compared to the M+4 shift of partially deuterated cyclohexene-d4 . This 6 Da greater mass separation reduces isotopic overlap between the internal standard and analyte in extracted ion chromatograms, which is particularly critical when analyzing complex environmental or biological matrices where baseline resolution directly impacts limit of quantification (LOQ) and method accuracy [1].

Mass Spectrometry Isotope Dilution GC-MS Analytical Method Validation Environmental Analysis

Deuterium Substitution Prolongs Excited-State Dynamics: Cyclohexene-d10 vs. Cyclohexene

In ultrafast pump-probe experiments exciting cyclohexene in the gas phase at 200 nm, four time constants (τ₁ = 20 fs, τ₂ = 47 fs, τ₃ = 43 fs, τ₄ = 350 fs) were resolved. Deuteration to Cyclohexene-d10 lengthened τ₂ by a factor of 1.4, while τ₁, τ₃, and τ₄ remained unchanged [1]. This selective kinetic isotope effect enabled the assignment of τ₂ to motion along the ππ* surface where a [1,3]-sigmatropic H shift initiates.

Ultrafast Spectroscopy Photochemistry Kinetic Isotope Effect Excited-State Dynamics

Perdeuteration Enables Product Differentiation in Complex Reaction Networks: Cyclohexene-d10 vs. Cyclohexane-d12

In the gas-phase ozonolysis of cyclohexene, cyclohexane and cyclohexane-d12 were employed as OH radical scavengers. The use of Cyclohexene-d10 in parallel experiments enabled differentiation of products formed from O₃ reactions with cyclohexene from those arising from OH radical reactions with cyclohexane/cyclohexane-d12 [1]. Product yields differed measurably between the deuterated and non-deuterated systems: pentanal yield was 23.6 ± 1.8% from cyclohexene ozonolysis versus 16.4 ± 1.4% pentanal-d10 from Cyclohexene-d10; OH radical yield was 54 ± 8% versus OD radical yield of 50 ± 7% [1].

Atmospheric Chemistry Ozonolysis Gas-Phase Kinetics OH Radical Scavenging

Perdeuteration Enables Precise Molecular Structure Determination: Cyclohexene-d10 vs. Cyclohexene-d4

The microwave spectra of cyclohexene, Cyclohexene-d10, and 3,3,6,6-cyclohexene-d4 have been assigned and their moments of inertia determined [1]. The nine moments of inertia obtained from the three isotopologues (three from cyclohexene, three from cyclohexene-d10, three from cyclohexene-d4) were subjected to least-squares fitting to derive structural parameters including the C1–C2–C3 bond angle of 123.3° [1]. The availability of the fully perdeuterated Cyclohexene-d10 isotopologue provides a distinct center-of-mass shift that is complementary to the partial deuteration pattern of cyclohexene-d4, enabling a more robust structural solution than either isotopologue alone.

Microwave Spectroscopy Molecular Structure Rotational Spectroscopy Isotopologue Analysis

Cyclohexene-d10: Evidence-Backed Application Scenarios for Research Procurement


GC-MS Quantitation of Cyclohexene and Related Volatile Organics Using Isotope Dilution

Cyclohexene-d10 is deployed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of cyclohexene and structurally related volatile organic compounds (VOCs) by gas chromatography-mass spectrometry. The M+10 mass shift provides baseline separation from the M+2 isotopologue of the non-deuterated analyte, enabling accurate isotope dilution calculations in environmental monitoring of atmospheric VOCs, industrial emission testing, and forensic analysis of ignitable liquids. The certified 98 atom% D enrichment and 99% chemical purity meet the source verification requirements specified in regulatory bioanalytical method validation SOPs [1].

Mechanistic Elucidation of Oxidation and C–H Activation Pathways

Cyclohexene-d10 serves as a mechanistic probe for distinguishing between competing epoxidation and allylic C–H bond activation pathways in oxidation reactions. As demonstrated in head-to-head comparisons with non-deuterated cyclohexene using cytochrome P450 model compounds and nonheme manganese(IV)-oxo complexes , perdeuteration suppresses the C–H hydroxylation pathway, directing chemoselectivity toward exclusive epoxidation. This pathway inversion enables researchers to unambiguously assign reaction mechanisms and quantify kinetic isotope effects (KIEs) in studies of enzymatic and biomimetic oxidation catalysis.

Gas-Phase Atmospheric Chemistry and Ozonolysis Product Assignment

Cyclohexene-d10 is employed in gas-phase kinetic studies of alkene ozonolysis to differentiate products formed directly from O₃–olefin reactions from secondary products arising from OH radical chemistry. In the ozonolysis of cyclohexene at 297 K and atmospheric pressure, parallel experiments with Cyclohexene-d10 yielded pentanal-d10 (16.4 ± 1.4%) versus pentanal (23.6 ± 1.8%) from non-deuterated cyclohexene . This isotopic labeling strategy provides definitive product origin assignment and branching ratio determination in complex atmospheric reaction networks, supporting research in tropospheric chemistry, secondary organic aerosol formation, and air quality modeling.

Ultrafast Photochemical Dynamics and Excited-State Pathway Assignment

Cyclohexene-d10 enables the assignment of ultrafast excited-state dynamics through selective kinetic isotope effects on specific time constants. In gas-phase 200 nm excitation experiments, perdeuteration lengthened the τ₂ time constant from 47 fs to ~66 fs (factor of 1.4) while leaving τ₁, τ₃, and τ₄ unchanged . This selective effect provided the basis for assigning τ₂ to motion along the ππ* surface involving a [1,3]-sigmatropic H shift, demonstrating the utility of Cyclohexene-d10 as a diagnostic tool for femtosecond-resolved photochemical mechanistic studies.

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